3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide
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Overview
Description
3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiane ring. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
The synthesis of 3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves the reaction of 5-chloro-1H-1,2,3-benzotriazole with a thiane derivative under specific conditions. The benzotriazole fragment is known for its versatility in synthetic chemistry, acting as an excellent leaving group and stabilizing various intermediates . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiane ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The benzotriazole moiety can be reduced to form various derivatives.
Substitution: The chlorine atom on the benzotriazole ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of corrosion inhibitors, UV filters, and materials for solar cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzotriazole moiety can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding . This allows the compound to exert its biological effects, such as antimicrobial or anticancer activity, by interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other benzotriazole derivatives like 1H-benzotriazole and 5-chloro-1H-benzotriazole. Compared to these, 3-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane ring, which imparts additional chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14ClN3O2S |
---|---|
Molecular Weight |
299.78 g/mol |
IUPAC Name |
3-[(5-chlorobenzotriazol-1-yl)methyl]thiane 1,1-dioxide |
InChI |
InChI=1S/C12H14ClN3O2S/c13-10-3-4-12-11(6-10)14-15-16(12)7-9-2-1-5-19(17,18)8-9/h3-4,6,9H,1-2,5,7-8H2 |
InChI Key |
DPSWMTPCKUSZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN2C3=C(C=C(C=C3)Cl)N=N2 |
Origin of Product |
United States |
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